Nalmefene hydrochloride Nalmefene hydrochloride Nalmefene Hydrochloride is the hydrochloride salt form of nalmefene, a naltrexone analogue with opioid antagonistic property. Nalmefene antagonizes the effects of opioids by competing for the opioid receptors in the CNS. This results in reversal of the effects of the opioids, including reversal of analgesia, euphoria, respiratory depression, hypotension, sedation and physical dependence.
See also: Nalmefene (has active moiety).
Brand Name: Vulcanchem
CAS No.: 58895-64-0
VCID: VC0004816
InChI: InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
SMILES: C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Molecular Formula: C21H26ClNO3
Molecular Weight: 375.9 g/mol

Nalmefene hydrochloride

CAS No.: 58895-64-0

Cat. No.: VC0004816

Molecular Formula: C21H26ClNO3

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

Nalmefene hydrochloride - 58895-64-0

Specification

CAS No. 58895-64-0
Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
IUPAC Name (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Standard InChI InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
Standard InChI Key GYWMRGWFQPSQLK-OPHZJPRHSA-N
Isomeric SMILES C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
SMILES C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Canonical SMILES C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl

Introduction

Chemical and Pharmacological Profile of Nalmefene Hydrochloride

Nalmefene hydrochloride (chemical formula: C21H25NO3HCl2H2O\text{C}_{21}\text{H}_{25}\text{NO}_3 \cdot \text{HCl} \cdot 2\text{H}_2\text{O}) is a synthetic opioid antagonist derived from naltrexone . Structurally, it features a cyclopropylmethyl group at the nitrogen position and a 6-methylene substitution on the morphinan backbone, modifications that enhance its receptor affinity and duration of action compared to earlier antagonists . The compound exhibits a molecular weight of 411.9 g/mol in its dihydrate form , with a bioavailability of 100% following intramuscular or subcutaneous administration .

Mechanism of Action

Nalmefene functions as a competitive antagonist at μ- and δ-opioid receptors and a partial agonist at κ-opioid receptors . This unique profile enables dual therapeutic effects:

  • μ-receptor antagonism blocks euphoric effects of opioids and alcohol .

  • κ-receptor partial agonism modulates dysphoric states associated with addiction withdrawal, potentially reducing craving behaviors .

Preclinical models demonstrate that nalmefene restores alcohol-induced dysregulation of endogenous opioid systems, normalizing dopamine signaling in the nucleus accumbens . Its 5-fold higher binding affinity to opioid receptors compared to naloxone makes it particularly effective against high-potency synthetic opioids like fentanyl .

Pharmacokinetics and Metabolic Pathways

Nalmefene exhibits linear pharmacokinetics across doses of 0.5–2 mg . Key parameters include:

ParameterValue (Mean ± SD)PopulationSource
Elimination t1/2t_{1/2}10.8 ± 5.2 hrAdults (19–32 yr)
Volume of Distribution8.6 ± 1.7 L/kgSteady-state
Plasma Clearance0.8 ± 0.18 L/hr/kgElderly (62–80 yr)
Protein Binding45% ± 4.1%In vitro

The drug undergoes hepatic metabolism primarily via UDP-glucuronosyltransferase (UGT) 1A1 and 2B7 isoforms, producing inactive glucuronide conjugates excreted renally . Cytochrome P450 pathways play a negligible role, minimizing drug-drug interactions .

Clinical Applications and Efficacy Data

Alcohol Use Disorder (AUD) Management

The European Medicines Agency approved oral nalmefene for AUD in 2013 based on three pivotal trials (ESENSE 1, ESENSE 2, SENSE) :

  • ESENSE 1/2 (6-month data): Reduced heavy drinking days by 3.9 days/month vs placebo (p<0.001) .

  • SENSE (13-month data): Total alcohol consumption decreased by 1,432 g/month (p=0.012) .

Post-hoc analyses revealed enhanced efficacy in patients with baseline high drinking risk levels (≥60 g/day for men, ≥40 g/day for women), with number needed to treat (NNT) of 7 for harm reduction .

Opioid Overdose Reversal

A 2024 randomized trial (N=284) comparing nalmefene 1 mg IM to naloxone 2 mg IN demonstrated:

  • Time to adequate ventilation: 5.1 ± 1.2 min (nalmefene) vs 7.8 ± 2.1 min (naloxone) .

  • 24-hour recidivism rate: 8% vs 23% (p=0.004) .

The prolonged receptor occupancy (>80% at 5 min post-dose, >50% at 8 hr) makes nalmefene particularly suitable for long-acting opioids like methadone .

Adverse EventNalmefene (%)Naloxone (%)Placebo (%)
Nausea18186
Vomiting974
Dizziness341
Hypertension57

Serious adverse events occurred in 2.1% of recipients, primarily cardiovascular effects in patients with pre-existing conditions . Contraindications include hypersensitivity reactions (0.3% incidence) and concurrent opioid dependence due to precipitation of acute withdrawal .

Recent Advancements and Future Directions

Intranasal Formulation Development

Phase I trials of 3 mg intranasal nalmefene with 0.25% dodecyl maltoside showed:

  • Tmax: 15 min vs 30 min for IM administration .

  • Bioavailability: 92% relative to IV dosing .

This formulation may enable community-based overdose reversal without requiring sterile injection equipment .

Expanded Indication Exploration

Ongoing research includes:

  • COINED Study (2024): Retrospective analysis of 1,402 emergency department cases showing 94% reversal success with nalmefene vs 87% with naloxone .

  • Anesthesia Recovery Trial (2023): 0.25 µg/kg IV reduced post-operative ventilation time by 38% (p=0.003) without increasing pain scores .

Synthesis and Manufacturing Considerations

The optimized synthesis from naltrexone involves:

  • Bromination: Triphenylphosphine bromide-mediated dehydrogenation of naltrexone in THF .

  • Cyclopropanation: Potassium tert-butoxide-induced ring closure at 40°C .

  • Crystallization: Ethanol/water mixture yields 98.5% pure nalmefene hydrochloride .

Recent process improvements reduced tetrahydrofuran solvent use by 40%, enhancing environmental sustainability .

Regulatory Status and Global Availability

As of April 2025:

  • EU: Approved for AUD (Selincro® 18 mg tablets) and opioid reversal (Nalsivia® 1 mg/mL injection) .

  • US: FDA-approved for opioid overdose (Opvee® nasal spray) under REMS program .

  • China: Phase III trials ongoing for postoperative ileus .

Purdue Pharma distributes the injectable formulation at cost in North America, with 2.1 million doses allocated to public health agencies in 2024 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator